Solid Fat Index Profile of SSO-Rich Fat vs. Cocoa Butter: Melting Behavior for CBR Suitability
The solid fat index (SFI) profile of SSO-rich fat (86.98% SSO) was directly compared against literature values for cocoa butter (CB). SSO-rich fat exhibited SFIs of 80.8% at 20 °C, 36.9% at 25 °C, and 20.1% at 30 °C, whereas cocoa butter showed SFC values of 76.4% at 20 °C, 67.2% at 25 °C, 41.5% at 30 °C, and only 0.5% at 35 °C [1]. The SSO-rich fat displays a steeper melting curve in the 20–30 °C range, with a narrower plasticity window than cocoa butter, making it suitable as a CBR blending stock that can be formulated to match target melting profiles when combined with lower-melting TAGs [2].
| Evidence Dimension | Solid Fat Index (SFI/SFC) across the physiological temperature range (15–35 °C) |
|---|---|
| Target Compound Data | SSO-rich fat SFI: 99.7% (15 °C), 80.8% (20 °C), 36.9% (25 °C), 20.1% (30 °C) |
| Comparator Or Baseline | Cocoa butter SFC: ~76.4% (20 °C), ~67.2% (25 °C), ~41.5% (30 °C), ~0.5% (35 °C) |
| Quantified Difference | At 25 °C, SSO-rich fat holds 36.9% solid fat vs. 67.2% for cocoa butter — a 30.3 percentage-point lower solid content. At 30 °C, SSO-rich fat retains 20.1% vs. 41.5% for CB. |
| Conditions | SFI determined via DSC analysis; SSO-rich fat containing 86.98% SSO TAG; cocoa butter data from literature cited in Shin et al. 2021 |
Why This Matters
Procurement decisions for CBR formulation depend on precise SFI matching at oral temperature (~30–35 °C); SSO-rich fat offers a distinctly steeper melting profile than cocoa butter, requiring quantitative blending calculations rather than simple 1:1 substitution.
- [1] Shin KS, Chang HJ, Lee JH. Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols. Molecules. 2021;27(1):191. DOI: 10.3390/molecules27010191. PMID: 35011423. View Source
- [2] Kim JY, Lee KT. Enzymatic Interesterification and Melting Characteristic for Asymmetric 1,2-Distearoyl-3-Oleoyl-rac-Glycerol Triacylglycerol Enriched Product. J Korean Soc Food Sci Nutr. 2014;43(1):93-101. DOI: 10.3746/jkfn.2014.43.1.093. View Source
